4-(Azidomethyl)phenol
Overview
Description
“4-(Azidomethyl)phenol” (AMP) is a chemical compound that has drawn great scientific interest. It is a derivative phenol compound that contains an azide group, making it a suitable molecule for use in various fields of research and industry. The CAS number for this compound is 55116-31-9 .
Synthesis Analysis
The synthesis of phenolic compounds can be done by several techniques, such as liquid chromatography (HPLC and UPLC), gas chromatography (GC), or spectrophotometry (TPC, DPPH, FRAP assay etc.) . The synthesis of new compounds can be achieved by introducing heterocyclic moieties .Molecular Structure Analysis
Phenolic compounds and proteins can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces and hydrogen bonding . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The chemical reactions that occur during the baking technologies in the bakery and biscuit industry may also affect the results of measurements .Physical And Chemical Properties Analysis
Phenols exhibit unique physical and chemical properties in comparison to alcohol. These physical and chemical properties of phenols are mainly due to the presence of the hydroxyl group . The melting point of 4-(Azidomethyl)phenol is 132 °C .Scientific Research Applications
Phenol Binding Site Identification
- Study on UDP-Glucuronosyltransferases (UGTs):
- Research involving 4-Azido-2-hydroxybenzoic acid (a derivative related to 4-(Azidomethyl)phenol) identified the phenol binding site in UGTs, a family of enzymes. This study enhanced understanding of UGT1A10, a subtype with high activity towards phenols and derivatives. Using photoaffinity labeling and mass spectrometry, researchers pinpointed specific amino acid residues crucial for the enzyme's catalytic activity (Xiong et al., 2006).
Phenolic Compound Synthesis and Protection
- Synthesis of Unstable Phenolic Compounds:
- The azidomethylene group, related to 4-(Azidomethyl)phenol, was used for protecting phenols in various chemical environments. This method facilitated the synthesis of highly unstable phenolic compounds, highlighting the versatility of azidomethylene derivatives in synthetic chemistry (Loubinoux et al., 1988).
Magnetic and Structural Studies in Metal Complexes
- Copper(II)-Azide Complexes:
- A study explored the structural and magnetic diversity of copper(II)-azide complexes using a Schiff base ligand. The research revealed various structural forms, including a monomer, dimer, chain, and layer, demonstrating the complex interplay between structure and function in metal-organic frameworks (Naiya et al., 2010).
Biodegradation and Environmental Applications
- Degradation of Halogenated Compounds:
- A study on the biodegradation of 4-chlorophenol in sequencing batch reactors (SBR) used phenol as a cometabolic substrate. The research demonstrated how bioaugmentation and cometabolism strategies could enhance the removal rates of toxic compounds in wastewater treatment (Monsalvo et al., 2012).
Chemical Sensing and Detection
- Selective Detection of Fluoride and Cyanide:
- 4-(4-Nitrobenzylideneamine)phenol was used to develop highly selective sensors for detecting fluoride and cyanide ions. This study showcases the potential of phenolic compounds in the development of sensitive and selective chemical sensors (Nicoleti et al., 2012).
Safety And Hazards
Phenol can cause severe exposure which can lead to liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
properties
IUPAC Name |
4-(azidomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-9-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYZDEQNOHSNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449521 | |
Record name | Phenol, 4-(azidomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)phenol | |
CAS RN |
55116-31-9 | |
Record name | Phenol, 4-(azidomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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